Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide
Description
Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide is a trifluoroborate salt characterized by a phenyl ring substituted with a cyano group (-CN) at the para position (C4), a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at the meta position (C3), and a trifluoroboranuide anion ([BF₃]⁻) complexed with potassium (K⁺). This compound is classified as an organotrifluoroborate, a class of reagents widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity .
Properties
IUPAC Name |
potassium;[4-cyano-3-(2-methoxyethoxy)phenyl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BF3NO2.K/c1-16-4-5-17-10-6-9(11(12,13)14)3-2-8(10)7-15;/h2-3,6H,4-5H2,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMMKCGOFLSVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C#N)OCCOC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BF3KNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide typically involves the reaction of 4-cyano-3-(2-methoxyethoxy)phenylboronic acid with potassium trifluoroborate salts under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide is known to undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Substitution reactions can occur at the cyano and methoxy groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Reduced forms of the compound.
Substitution: A variety of substituted derivatives.
Scientific Research Applications
Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide is widely used in scientific research due to its versatility in chemical reactions. It is particularly valuable in:
Chemistry: Used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The compound exerts its effects through its role as a boron reagent in cross-coupling reactions. The mechanism involves the formation of a boronate complex, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the formation and stabilization of intermediates in these reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Potassium [4-cyano-3-(2-methoxyethoxy)phenyl]trifluoroboranuide and analogous trifluoroborate salts:
Structural and Functional Analysis
Electron-Withdrawing vs. Electron-Donating Groups The cyano group (-CN) in the target compound is a strong electron-withdrawing group, which polarizes the phenyl ring and enhances electrophilicity, making it reactive in cross-couplings. In contrast, chlorine in Potassium (2,4-dichlorophenyl)trifluoroboranuide provides moderate electron withdrawal but contributes to steric effects . Hydroxy (-OH) and methoxy (-OCH₃) groups in Potassium 4-hydroxy-3-methoxyphenyltrifluoroborate are electron-donating, reducing electrophilicity but improving solubility in polar solvents .
Solubility and Reactivity
- The 2-methoxyethoxy group in the target compound likely enhances solubility in organic solvents compared to the hydroxyethyl group in Potassium 4-(2-hydroxyethyl)phenyltrifluoroborate, which favors aqueous environments .
- Bromine in Potassium [(4-bromophenyl)methyl]trifluoroboranuide increases molecular weight and reactivity in halogen-exchange reactions .
Steric Effects
- Bulky substituents, such as diisopropyl groups in Potassium [4-(acetyloxy)-3,5-diisopropylphenyl]trifluoroboranuide, may hinder access to the boron center, reducing reaction rates in cross-couplings .
Synthetic Utility
- Potassium (2,4-dichlorophenyl)trifluoroboranuide has documented synthesis protocols in the European Journal of Organic Chemistry (1999), involving aryl boronic acid intermediates . The target compound may require analogous methods with substituted phenylboronic acids.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
